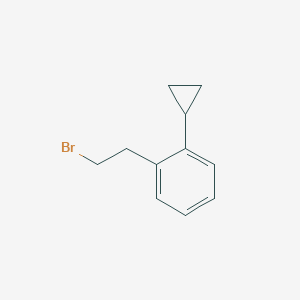

2-Cyclopropylphenethyl bromide

Description

Contextualization of Phenethyl Bromide Derivatives in Synthetic Chemistry

Phenethyl bromide, also known as (2-bromoethyl)benzene, and its derivatives are versatile intermediates in synthetic chemistry. echemi.com Structurally, phenethyl bromide consists of a benzene (B151609) ring linked to a two-carbon chain ending with a bromine atom. This arrangement makes it a valuable reagent for introducing the phenethyl group into various molecular frameworks.

The primary application of phenethyl bromide derivatives lies in their role as alkylating agents in nucleophilic substitution reactions. They react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds, yielding phenethyl-substituted compounds. This reactivity is fundamental to the synthesis of numerous pharmaceuticals and agrochemicals. For instance, phenethyl bromide is a key precursor in the synthesis of certain opioid receptor ligands and phenethylamine-based drugs. nih.gov It is also employed in the production of fragrances and other fine chemicals. echemi.com

Beyond classical nucleophilic substitutions, phenethyl bromide participates in more modern synthetic transformations, including photoredox-catalyzed reactions, such as photo-dimerization under specific catalytic conditions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 103-63-9 | |

| Molecular Formula | C₈H₉Br | |

| Molecular Weight | 185.06 g/mol | echemi.com |

| Appearance | Colorless to pale yellow liquid | echemi.com |

| Boiling Point | ~200-221°C | echemi.com |

| Density | 1.355 g/cm³ | |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether | echemi.com |

Significance of the Cyclopropyl (B3062369) Moiety as a Strained Carbocyclic Motif

The cyclopropyl group, a three-membered carbon ring, is far more than a simple cycloalkane. fiveable.me Its significance in organic and medicinal chemistry stems from its unique electronic and conformational properties, which arise from substantial ring strain. fiveable.melongdom.org This strain forces the C-C-C bond angles to be approximately 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons. longdom.org

This inherent strain endows the cyclopropyl ring with several important characteristics:

Electronic Properties : The C-C bonds in a cyclopropane (B1198618) ring have enhanced p-character, giving them partial double-bond characteristics. fiveable.me This makes the ring susceptible to reactions typically associated with alkenes, including ring-opening reactions. fiveable.me

Metabolic Stability : In medicinal chemistry, the cyclopropyl group is often introduced to enhance a drug candidate's metabolic stability. The C-H bonds of a cyclopropyl ring are stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com This can lead to an improved pharmacokinetic profile. unl.pt

Conformational Rigidity : The rigid structure of the cyclopropyl ring can lock a molecule into a specific, bioactive conformation, potentially leading to a significant increase in binding potency to a biological target. scientificupdate.comunl.pt It can also serve as a rigid linker or as an isosteric replacement for an alkene. scientificupdate.com

The utility of this motif is demonstrated by the number of FDA-approved drugs containing a cyclopropyl group, which has grown significantly over the past decades. scientificupdate.com

Rationale for Dedicated Academic Inquiry into 2-Cyclopropylphenethyl Bromide Architectures

The rationale for investigating this compound lies in the synergistic combination of the phenethyl bromide scaffold's reactivity with the advantageous properties of the cyclopropyl moiety. Attaching the cyclopropyl group to the phenyl ring of phenethyl bromide creates a novel building block for advanced organic synthesis.

The primary motivations for studying this specific architecture include:

Creation of Novel Pharmaceutical Scaffolds : By using this compound as a synthetic intermediate, medicinal chemists can introduce the 2-cyclopropylphenethyl group into potential drug candidates. This could favorably modulate a compound's potency, selectivity, and metabolic profile. The cyclopropyl group can explore lipophilic binding pockets and optimize hydrophobic interactions with biological targets. unl.pt The presence of this specific group is noted in patented compounds, such as in a "cyclopropylphenethyl carbamoyl" derivative, indicating its relevance in the development of new chemical entities. google.com

Probing Structure-Activity Relationships (SAR) : The synthesis of this compound and its subsequent use in generating libraries of analogues allows for a systematic exploration of structure-activity relationships. It enables researchers to quantify the effect of a rigid, strained ring at the ortho position on a molecule's biological activity compared to, for example, a simple alkyl or other substituent.

Development of Advanced Materials : The unique conformational and electronic properties imparted by the cyclopropylphenyl group could be harnessed in materials science, potentially leading to the development of specialty polymers or advanced coatings with unique mechanical or thermal properties. longdom.org

Overview of Current Research Trajectories and Gaps in the Literature

A review of current scientific literature reveals that while the parent compounds—phenethyl bromide and various cyclopropyl-containing molecules—are well-documented, dedicated research specifically on this compound is not abundant. This represents a significant gap in the literature.

Current research trajectories in related areas focus on:

Synthesis of Cyclopropyl-Containing Building Blocks : There is extensive research into methods for creating cyclopropane rings, such as through Michael Initiated Ring Closure (MIRC) reactions and the Kulinkovich reaction. researchgate.netrsc.org These methods are crucial for accessing precursors to molecules like this compound.

Applications of Phenethyl Bromide Derivatives : Research continues to explore the use of substituted phenethyl bromides in synthesizing complex molecules, including opioid analogues and inhibitors of various enzymes. nih.govmdpi.com

Medicinal Chemistry of Cyclopropyl-Containing Drugs : Numerous studies focus on incorporating cyclopropyl groups into drug candidates to improve their pharmacological profiles. For instance, cyclopropyl groups have been used to enhance the half-life and potency of inhibitors for targets like IDO1. hyphadiscovery.com

The primary gap is the lack of a focused investigation into the synthesis, reactivity profile, and synthetic utility of this compound itself. Future research should address the most efficient synthetic routes to this compound, systematically document its reactivity with various nucleophiles and under different reaction conditions, and demonstrate its utility by synthesizing novel molecules with potential applications in medicinal chemistry or materials science. The existence of complex patented molecules containing the 2-cyclopropylphenethyl moiety suggests that such research would be highly valuable. google.com

Structure

3D Structure

Properties

Molecular Formula |

C11H13Br |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-cyclopropylbenzene |

InChI |

InChI=1S/C11H13Br/c12-8-7-9-3-1-2-4-11(9)10-5-6-10/h1-4,10H,5-8H2 |

InChI Key |

SNEXWZZSJSYNHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=CC=C2CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylphenethyl Bromide and Analogous Structures

Strategies for the Construction of the Cyclopropyl (B3062369) Moiety

The introduction of a cyclopropyl ring into an organic molecule can be accomplished through several synthetic routes. The choice of method often depends on the desired substitution pattern, stereochemistry, and the nature of the starting materials.

Catalytic Cyclopropanation of Alkenes

A prominent and widely utilized strategy for forming cyclopropane (B1198618) rings involves the addition of a single carbon atom, in the form of a carbene or carbenoid, across a double bond. This approach is known as cyclopropanation.

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It typically employs a carbenoid, an organozinc intermediate, generated in situ from diiodomethane (B129776) and a zinc-copper couple. In the context of synthesizing a precursor to 2-cyclopropylphenethyl bromide, this reaction would be applied to a substituted styrene (B11656). A key advantage of the Simmons-Smith reaction is its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the resulting cyclopropane.

To enhance the reaction's efficiency and substrate scope, several variants have been developed. A notable modification, introduced by Furukawa, involves the use of diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often leads to cleaner reactions and higher yields.

Table 1: Comparison of Simmons-Smith Reagents

| Reagent System | Description | Key Features |

| CH₂I₂ / Zn(Cu) | The traditional Simmons-Smith reagent. | Heterogeneous, well-established for a variety of alkenes. |

| CH₂I₂ / Et₂Zn | Furukawa's modification. | Homogeneous, often results in higher yields and cleaner reactions. |

The Corey-Chaykovsky reaction offers an alternative pathway to cyclopropanes, particularly from electron-deficient alkenes, utilizing sulfur ylides. While it is frequently used to synthesize epoxides from carbonyl compounds, its application can be extended to the cyclopropanation of α,β-unsaturated systems. For the synthesis of a this compound precursor, a suitable substrate, such as a substituted cinnamic ester or nitrile, could be treated with a sulfur ylide like dimethylsulfoxonium methylide. The reaction proceeds through the conjugate addition of the ylide to the alkene, followed by an intramolecular ring-closing displacement of the sulfonium (B1226848) group.

Michael Initiated Ring Closure (MIRC) reactions provide a powerful and stereocontrolled method for synthesizing highly substituted cyclopropanes. This strategy involves the conjugate addition of a nucleophile, such as a malonate ester or an α-halocarbonyl compound, to an activated alkene (a Michael acceptor). The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. The stereochemical outcome of MIRC reactions can often be predicted and controlled, making it a valuable tool in asymmetric synthesis.

Among the most versatile methods for cyclopropanation are metal-catalyzed carbene transfer reactions. These reactions typically involve the decomposition of a diazo compound, such as ethyl diazoacetate, by a transition metal catalyst to generate a metal-carbene intermediate. This highly reactive species then transfers the carbene fragment to an alkene. Rhodium(II) and copper(I) complexes are particularly effective catalysts for this transformation. A significant advantage of this method is the ability to achieve high levels of enantioselectivity by employing chiral catalysts, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Table 2: Common Catalysts and Carbene Precursors

| Catalyst | Carbene Precursor | Typical Substrate |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Styrenes, various alkenes |

| Cu(I) complexes | Diazoalkanes | Electron-rich alkenes |

| Chiral Rh(II) catalysts | Diazoesters | Prochiral alkenes for asymmetric synthesis |

Cycloalkylation and Cycloaddition Approaches

Beyond carbene-based methods, cycloalkylation and cycloaddition reactions represent alternative strategies for the construction of the cyclopropyl moiety. Cycloalkylation involves the reaction of a 1,3-dihaloalkane with a compound containing an active methylene (B1212753) group in the presence of a base. This results in a double nucleophilic substitution to form the three-membered ring.

Cycloaddition reactions, particularly [2+1] cycloadditions, are conceptually related to carbene transfer reactions. However, other types of cycloadditions can also be employed. For instance, the thermal or photochemical decomposition of pyrazolines, which can be formed from the 1,3-dipolar cycloaddition of a diazoalkane to an alkene, can lead to the formation of cyclopropanes with the extrusion of nitrogen gas.

Generation of Cyclopropyl-Containing Grignard Reagents (e.g., Cyclopropylmagnesium Bromide)

Cyclopropylmagnesium bromide is a key intermediate in the synthesis of cyclopropyl-containing compounds. lookchem.com It is typically prepared through a Grignard reaction where cyclopropyl bromide reacts with magnesium metal in an ether solvent, such as anhydrous tetrahydrofuran (B95107) (THF). google.comguidechem.com The reaction is often initiated with a small amount of iodine to activate the magnesium surface. guidechem.com The resulting Grignard reagent is a colorless solution lookchem.com that can be used in various subsequent chemical transformations. lookchem.com

The formation of cyclopropylmagnesium bromide can be represented by the following reaction:

C3H5Br + Mg -> C3H5MgBr google.com

This Grignard reagent is a versatile tool in organic synthesis, allowing for the introduction of the cyclopropyl group onto various molecular scaffolds. lookchem.com For instance, it can react with trimethylborate to form cyclopropylboronic acid, which is a key component in Suzuki-Miyaura cross-coupling reactions. lookchem.comgoogle.com

| Reagent | Conditions | Product | Reference |

| Cyclopropyl bromide, Magnesium | Anhydrous THF, Iodine (catalyst) | Cyclopropylmagnesium bromide | google.comguidechem.com |

| Cyclopropylmagnesium bromide, Trimethylborate | Ether solvent | Cyclopropylboronic acid | lookchem.comgoogle.com |

Direct Synthesis of Cyclopropyl Bromide

Cyclopropyl bromide itself can be synthesized through several routes. One common method involves the reaction of cyclopropyl alcohol with a solution of hydrogen bromide in acetic acid. guidechem.com Another approach starts from γ-butyrolactone, which undergoes a series of reactions including esterification, chlorination, cyclization, hydrolysis, decarboxylation, and bromination to yield cyclopropyl bromide. google.com A newer, more environmentally friendly method involves the reaction of aminocyclopropane with a bromide source in the presence of an acidic material and a catalyst. google.com This method avoids the use of hazardous chemicals like mercury oxide and bromine. google.comresearchgate.net Additionally, a two-step synthesis from cyclopropyl formic acid has been developed, which involves the formation of cyclopropionyl imidazole (B134444) followed by a radical deacidification and bromination reaction. google.com

| Starting Material | Key Reagents | Product | Reference |

| Cyclopropyl alcohol | Hydrogen bromide, Acetic acid | Cyclopropyl bromide | guidechem.com |

| γ-Butyrolactone | Multiple steps | Cyclopropyl bromide | google.com |

| Aminocyclopropane | Bromide source, Acid, Catalyst | Cyclopropyl bromide | google.com |

| Cyclopropyl formic acid | Carbonyldiimidazole, Trichlorobromomethane | Cyclopropyl bromide | google.com |

Methodologies for Assembling the Phenethyl Backbone

The construction of the phenethyl backbone is another crucial aspect of synthesizing this compound and its analogs. This is typically achieved through alkylation, arylation, or cross-coupling reactions.

Alkylation and Arylation Strategies

Alkylation and arylation reactions are fundamental strategies for forming the C(sp²)–C(sp³) bonds necessary for the phenethyl scaffold. organic-chemistry.org For instance, iron-catalyzed cross-coupling of alkyl chlorides with aryl Grignard reagents provides an efficient route to substituted arenes. organic-chemistry.org Similarly, cobalt-catalyzed alkylation of aromatic Grignard reagents with alkyl bromides has been shown to be effective. organic-chemistry.org More recently, palladium-catalyzed decarbonylative alkylation of acyl fluorides with alkylboranes has emerged as a method for forming (sp²)–C(sp³) bonds. organic-chemistry.org

Aryl- and alkenyl-substituted tertiary and quaternary centers can be synthesized with high regioselectivity using these methods. organic-chemistry.org Furthermore, the asymmetric Friedel-Crafts-type arylation of C-alkynyl imines represents a novel strategy for producing enantioenriched propargylamines, demonstrating a C(sp²)–C(sp³) bond formation. nih.gov Nickel/N-heterocyclic carbene catalysis has also enabled the highly enantioselective arylation and alkenylation of aldehydes using organoboronic esters. chinesechemsoc.org

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing the phenethyl backbone, with palladium- and cobalt-catalyzed reactions being particularly prominent. nih.govrsc.org

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. frontierspecialtychemicals.comlibretexts.orgmdpi.com This reaction typically involves the coupling of an organoboron compound, such as an alkylboronic acid or ester, with an aryl or vinyl halide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org

Significant progress has been made in C(sp²)–C(sp³) Suzuki-Miyaura couplings using alkylboronates and aryl halides, which is of particular interest to the pharmaceutical industry. nih.gov The use of potassium alkyltrifluoroborate salts and alkylboronic esters has become a popular strategy to circumvent the oxidative liabilities associated with alkylboronic acids. nih.gov The choice of ligand is crucial for the success of these reactions, with electron-rich and bulky phosphine (B1218219) ligands often being employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org

| Coupling Partners | Catalyst System | Product Type | Reference |

| Alkylboronic ester, Aryl halide | Palladium catalyst, Phosphine ligand, Base | Aryl-alkyl compound | nih.gov |

| Phenylboronic acid, Haloarene | Pd(PPh₃)₄, Base | Biaryl | tandfonline.com |

| Alkenylborane, Organic halide | Pd(PPh₃)₄, Base | Alkenyl-substituted compound | tandfonline.com |

Cobalt-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium-catalyzed reactions. rsc.orgresearchgate.net These reactions have shown great utility in forming C(sp²)–C(sp³) bonds. princeton.edu A notable example is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents, which allows for the introduction of the cyclopropyl ring onto a variety of primary and secondary alkyl iodides. nih.gov This reaction is chemoselective and diastereoconvergent. nih.gov

The catalytic system often consists of a simple cobalt(II) salt, such as cobalt(II) chloride, sometimes in combination with other additives like lithium iodide and a 1,3-diene. thieme-connect.comthieme-connect.com This system is effective for coupling alkyl halides with alkyl Grignard reagents and can tolerate various functional groups. thieme-connect.comthieme-connect.com The mechanism is thought to involve radical intermediates. nih.gov

| Coupling Partners | Catalyst System | Product Type | Reference |

| Alkyl iodide, Cyclopropyl Grignard reagent | Cobalt catalyst | Alkyl-cyclopropane | nih.gov |

| Alkyl halide, Alkyl Grignard reagent | Cobalt(II) chloride, Lithium iodide, 1,3-diene | Alkyl-alkyl compound | thieme-connect.comthieme-connect.com |

| α-Bromo amide, Grignard reagent | Cobalt catalyst | α-Aryl or α-alkenyl amide | scispace.com |

Nickel-Catalyzed Approaches

Nickel-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, offering a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound analogs, nickel catalysis can be employed in cross-electrophile coupling reactions. These reactions are particularly useful for constructing complex molecular architectures from readily available starting materials. nih.gov

One notable application involves the coupling of aryl bromides with α-chloro esters, facilitated by a nickel catalyst in a paired electrolysis system. This method allows for the enantioselective synthesis of α-aryl esters, which can be precursors to a wide range of organic molecules. nih.gov The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various functional groups on both the aryl bromide and the α-chloro ester. nih.gov

The proposed mechanism for this transformation involves the initial reduction of a Ni(II) species to a Ni(I) species at the cathode. Simultaneously, the anode oxidizes a bromide anion to a bromine radical, which then abstracts a hydrogen atom from a silane. The resulting silyl (B83357) radical abstracts the chlorine atom from the α-carbonyl chloride to generate an alkyl radical. This radical is then captured by the Ni(I) species to form an (alkyl)(aryl)Ni(III) intermediate, which undergoes reductive elimination to yield the desired product and regenerate the Ni(I) catalyst. nih.gov

Another relevant nickel-catalyzed method is the reductive cyanation of aryl halides using cyanogen (B1215507) bromide. This protocol provides a practical route to aryl nitriles, which are valuable intermediates in organic synthesis. The reaction tolerates a wide array of functional groups and proceeds under mild conditions. mdpi.com The mechanism is thought to involve the oxidative addition of the aryl halide to a Ni(0) species, followed by reduction to a Ni(I) species, which then reacts with cyanogen bromide and undergoes reductive elimination. mdpi.com

Furthermore, nickel-catalyzed intramolecular cross-electrophile coupling of 1,3-diol derivatives has been shown to produce alkylcyclopropanes. nih.gov This method is significant as it allows for the synthesis of cyclopropane-containing molecules, which are of interest in medicinal chemistry. The reaction is believed to proceed through the formation of alkyl radicals, which then react with the nickel catalyst. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| NiBr2·glyme / L7 | Aryl bromide, α-chloroester | α-aryl ester | Enantioselective, paired electrolysis nih.gov |

| Ni(cod)2 / Zn | Aryl halide, BrCN | Aryl nitrile | Reductive cyanation, broad functional group tolerance mdpi.com |

| Nickel catalyst | 1,3-dimesylate | Alkylcyclopropane | Intramolecular, forms cyclopropanes nih.gov |

| [NiI(COD)Br]2 | - | Ni(I) precursor | Useful for synthesizing other Ni(I) complexes chemrxiv.org |

S_N2 Reactions Involving Alkyl Halides

The S_N2 (bimolecular nucleophilic substitution) reaction is a fundamental transformation in organic chemistry and represents a key method for the synthesis of this compound. pressbooks.pubbyjus.com This reaction involves the backside attack of a nucleophile on an electrophilic carbon atom, leading to the displacement of a leaving group and an inversion of stereochemistry at the carbon center. pressbooks.pubmasterorganicchemistry.com

In the context of synthesizing this compound, a suitable precursor would be an alcohol, such as 2-cyclopropylphenylethanol. This alcohol can be converted into an alkyl halide through various methods. A common approach is the use of reagents like phosphorus tribromide (PBr3), which transforms the hydroxyl group into a good leaving group, facilitating the subsequent S_N2 reaction.

The rate and efficiency of the S_N2 reaction are influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org For the synthesis of this compound, the substrate is a primary alkyl halide, which is ideal for S_N2 reactions due to minimal steric hindrance. masterorganicchemistry.com

The choice of nucleophile is also critical. Strong, negatively charged nucleophiles generally lead to faster reaction rates. libretexts.org The leaving group's ability to stabilize the negative charge it acquires upon departure is another key consideration. Bromide is a good leaving group, making it a suitable choice for this synthesis. libretexts.org

Polar aprotic solvents are typically preferred for S_N2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity. libretexts.org

| Factor | Influence on S_N2 Reaction Rate | Relevance to this compound Synthesis |

| Substrate Structure | Less steric hindrance increases the rate. | The primary nature of the phenethyl halide is favorable. masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles react faster. | A potent nucleophile is required for efficient reaction. libretexts.org |

| Leaving Group Ability | Better leaving groups increase the rate. | Bromide is an effective leaving group. libretexts.org |

| Solvent | Polar aprotic solvents are preferred. | Enhances nucleophilicity and reaction rate. libretexts.org |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound and its derivatives can be approached through both convergent and divergent strategies, each offering unique advantages for accessing a range of related compounds.

Coupling of Cyclopropyl Precursors with Brominated Phenethyl Fragments

A convergent approach to this compound involves the coupling of a cyclopropyl-containing fragment with a brominated phenethyl moiety. This strategy allows for the independent synthesis and modification of each fragment before they are joined, which can be advantageous for optimizing yields and purity.

One potential coupling reaction is a nickel-catalyzed cross-coupling, similar to those described in section 2.2.2.3. For instance, a cyclopropyl Grignard reagent could be coupled with a 2-bromo-1-phenylethyl bromide derivative in the presence of a nickel catalyst. However, controlling the regioselectivity of such a reaction could be challenging.

Bromination of Precursor Alcohols or Alkenes

A more common and often more direct route involves the bromination of a precursor alcohol or alkene. This represents a divergent approach, where a common intermediate is used to generate a variety of final products.

The bromination of 2-cyclopropylphenylethanol is a straightforward method to produce this compound. This transformation can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents convert the alcohol into a good leaving group, which is then displaced by a bromide ion.

Alternatively, the synthesis can start from an alkene, such as 2-cyclopropylstyrene. The addition of hydrogen bromide (HBr) across the double bond would, according to Markovnikov's rule, place the bromine atom at the benzylic position, yielding 1-bromo-1-(2-cyclopropylphenyl)ethane. To obtain the desired this compound, an anti-Markovnikov addition of HBr is required. This can be achieved through a radical addition mechanism, often initiated by peroxides. However, a potential side reaction in the case of 2-cyclopropylstyrene is the ring-opening of the cyclopropyl group under radical conditions. scispace.comthieme-connect.com

Visible-light-mediated vicinal dihalogenation of unsaturated C-C bonds offers another route. For instance, the reaction of styrenes with a brominating reagent in the presence of a photocatalyst can lead to dibrominated products. nih.govacs.org Subsequent selective reduction of one of the bromine atoms could potentially yield the desired product.

| Precursor | Reagent | Product | Key Considerations |

| 2-Cyclopropylphenylethanol | PBr₃ or SOBr₂ | This compound | Standard alcohol to bromide conversion. |

| 2-Cyclopropylstyrene | HBr, peroxides | This compound | Anti-Markovnikov addition is necessary; risk of cyclopropane ring-opening. scispace.comthieme-connect.com |

| 2-Cyclopropylstyrene | Brominating agent, photocatalyst | Dibrominated intermediate | Requires subsequent selective reduction. nih.govacs.org |

Retrosynthetic Analysis for Complex Derivative Synthesis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules, including derivatives of this compound. youtube.comyoutube.comyoutube.com This approach involves mentally breaking down the target molecule into simpler, commercially available starting materials. youtube.com

For a complex derivative of this compound, the analysis might begin by disconnecting the C-Br bond, identifying 2-cyclopropylphenylethanol as a key intermediate. This alcohol could then be further disconnected. For example, the bond between the phenyl ring and the ethyl group could be broken, leading back to a cyclopropylbenzene (B146485) derivative and a two-carbon synthon.

Alternatively, a functional group interconversion (FGI) could be considered. For instance, if the target molecule contains other functional groups on the aromatic ring, the retrosynthetic analysis would involve determining the optimal stage to introduce these groups. youtube.com For example, if a nitro group is desired, one might consider nitrating a precursor molecule before or after the introduction of the cyclopropylphenethyl side chain. The timing of such steps is crucial to avoid unwanted side reactions or chemoselectivity issues. youtube.com

The synthesis of various derivatives can be planned by identifying a common intermediate from which multiple target molecules can be accessed. This divergent approach is efficient for creating a library of related compounds for structure-activity relationship studies.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The stereoselective synthesis of this compound is crucial when the biological activity of the compound is dependent on its stereochemistry. thieme.de This involves controlling the formation of chiral centers to produce a single enantiomer or diastereomer in excess.

One approach to achieving stereoselectivity is through the use of chiral catalysts in reactions such as the nickel-catalyzed cross-coupling mentioned earlier. nih.gov Chiral ligands can coordinate to the metal center and create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Another strategy is to start with a chiral precursor. For example, a stereoselective reduction of a ketone precursor, 2-cyclopropylacetophenone, using a chiral reducing agent could yield an enantiomerically enriched 2-cyclopropylphenylethanol. This chiral alcohol can then be converted to the corresponding bromide with retention or inversion of configuration, depending on the reaction conditions.

The S_N2 reaction itself is inherently stereospecific, proceeding with inversion of configuration. masterorganicchemistry.com Therefore, if a chiral alcohol is converted to a sulfonate ester (e.g., tosylate or mesylate) to create a good leaving group, the subsequent S_N2 reaction with a bromide nucleophile will result in a predictable inversion of the stereocenter.

The synthesis of specific diastereomers becomes relevant when there are multiple chiral centers in the molecule. In such cases, the synthetic strategy must carefully control the stereochemistry at each center. This can be achieved through a combination of substrate control, where the existing stereochemistry of the molecule directs the stereochemical outcome of subsequent reactions, and reagent control, where a chiral reagent or catalyst is used to induce a specific stereochemical outcome. tongji.edu.cnnih.gov

| Method | Description | Outcome |

| Chiral Catalysis | Use of a chiral ligand in a metal-catalyzed reaction. | Enantiomerically enriched product. nih.gov |

| Chiral Precursor | Starting with an enantiomerically pure material. | Enantiomerically enriched product. |

| Stereospecific Reaction | Utilizing a reaction that proceeds with a known stereochemical outcome, such as S_N2. | Inversion of configuration at the reaction center. masterorganicchemistry.com |

| Diastereoselective Synthesis | Controlling the formation of multiple chiral centers. | A specific diastereomer is formed in excess. tongji.edu.cnnih.gov |

Reactivity and Mechanistic Investigations of 2 Cyclopropylphenethyl Bromide

Influence of the Cyclopropyl (B3062369) Group on Molecular Reactivity

The presence of a cyclopropyl group introduces unique electronic and structural features that significantly influence the molecule's reactivity.

Electronic Effects and Orbital Interactions

The cyclopropyl group can stabilize an adjacent positive charge even more effectively than a phenyl group. edubull.comresosir.com This stabilization arises from the conjugation between the "bent" orbitals of the cyclopropyl ring and the vacant p-orbital of a cationic center. edubull.comresosir.com The carbon-carbon bonds in a cyclopropane (B1198618) ring possess significant p-character, allowing them to interact with and delocalize adjacent electronic charges. stackexchange.com This electronic donation can influence the reactivity of the aromatic ring and the benzylic position. While the cyclopropyl group is a good π-electron donor, it is generally considered a poor π-electron acceptor. stackexchange.com

Ring Strain Release in Chemical Transformations

Cyclopropane possesses considerable ring strain due to its C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgwikipedia.org This inherent strain energy of approximately 27.6 kcal/mol can be a powerful driving force in chemical reactions. masterorganicchemistry.com Reactions that lead to the opening of the cyclopropane ring are often thermodynamically favorable due to the release of this strain. nih.govresearchgate.net This principle suggests that 2-cyclopropylphenethyl bromide could undergo reactions involving the cleavage of the three-membered ring.

Cyclopropylcarbinyl Rearrangements and Related Cationic Intermediates

A hallmark of cyclopropyl-substituted systems is the cyclopropylcarbinyl rearrangement. When a positive charge develops on the carbon adjacent to the cyclopropyl ring (a cyclopropylcarbinyl cation), it can undergo a rapid rearrangement to a homoallyl cation, often involving a bicyclobutonium ion as a transition state or intermediate. nih.gov This rearrangement is a well-established phenomenon and is driven by the relief of ring strain. nih.gov In the context of this compound, solvolysis reactions or other processes that generate a carbocation at the benzylic position could potentially trigger such a rearrangement.

Rearrangements Involving Radical Intermediates

Radical reactions involving cyclopropyl-substituted compounds can also lead to ring-opening. vt.edubeilstein-journals.org A radical generated on a carbon adjacent to a cyclopropyl group can rearrange to a more stable homoallyl radical. researchgate.netresearchgate.net The rate and products of these rearrangements are influenced by factors such as the stability of the resulting radical and stereoelectronic effects. vt.edupsu.edu For instance, free-radical bromination of some cyclopropylarenes has been shown to yield ring-opened 1,3-dibromides. vt.edu Therefore, under radical conditions, this compound could potentially undergo rearrangement initiated by the formation of a radical intermediate.

Base-Catalyzed Cyclopropane Ring Cleavage Reactions

While less common than acid-catalyzed or radical-mediated openings, base-catalyzed cleavage of cyclopropane rings can occur, particularly in activated systems. nih.govorganic-chemistry.org For unactivated cyclopropanes, strong bases or specific catalytic systems are often required. sci-hub.se The feasibility of a base-catalyzed ring cleavage in this compound would depend on the reaction conditions and the ability of the base to facilitate the opening of the relatively stable cyclopropylarene moiety.

Reactivity of the Phenethyl Bromide Moiety

The phenethyl bromide portion of the molecule, C₆H₅CH₂CH₂Br, is a primary alkyl halide. wikipedia.org This functional group is susceptible to nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The reactivity of the C-Br bond is influenced by the adjacent phenyl group. While the phenyl group can stabilize a developing positive charge at the benzylic position (the carbon attached to the ring), in the case of the β-carbon (where the bromine is attached), its electronic influence is less direct but can still play a role in reaction rates and pathways. Reactions with nucleophiles would be expected to displace the bromide ion. Strong, non-nucleophilic bases would favor elimination to form styrene (B11656) derivatives.

Nucleophilic Substitution Processes (S_N1 and S_N2 Pathways)

Nucleophilic substitution reactions are fundamental to the reactivity of alkyl halides like this compound. libretexts.org These reactions involve the replacement of the bromide leaving group by a nucleophile. The reaction can proceed through two primary mechanisms: the S_N1 (Substitution Nucleophilic Unimolecular) and the S_N2 (Substitution Nucleophilic Bimolecular) pathways. youtube.comsavemyexams.com

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom bonded to the bromine from the backside, simultaneously displacing the bromide ion. youtube.comdalalinstitute.com The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com For this compound, being a primary alkyl halide, the S_N2 pathway is generally favored as it avoids the formation of a highly unstable primary carbocation. organic-chemistry.org Factors that favor the S_N2 mechanism include the use of a strong nucleophile and a polar aprotic solvent. organic-chemistry.org

The S_N1 reaction , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of the S_N1 reaction is primarily dependent on the concentration of the alkyl halide. masterorganicchemistry.com While primary alkyl halides like this compound are generally poor substrates for S_N1 reactions due to the instability of primary carbocations, the proximity of the cyclopropyl group could potentially influence this pathway through neighboring group participation, although this is less common for primary systems. organic-chemistry.orgmasterorganicchemistry.com S_N1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate. organic-chemistry.org

| Factor | S_N1 Pathway | S_N2 Pathway |

| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary |

| Kinetics | Unimolecular (rate = k[Alkyl Halide]) | Bimolecular (rate = k[Alkyl Halide][Nucleophile]) |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophile is sufficient | Strong nucleophile required |

| Solvent | Polar protic | Polar aprotic |

Elimination Reactions (E1 and E2 Pathways)

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of an alkene. masterorganicchemistry.com These reactions typically compete with nucleophilic substitution. dalalinstitute.com The two main elimination mechanisms are E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). libretexts.org

The E2 reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion simultaneously departs. dalalinstitute.comksu.edu.sa The rate of the E2 reaction is dependent on the concentrations of both the alkyl halide and the base. dalalinstitute.com Strong, bulky bases favor the E2 pathway. ksu.edu.sa For this compound, E2 elimination would lead to the formation of a double bond in the ethyl chain.

The E1 reaction is a two-step process that begins with the same rate-determining step as the S_N1 reaction: the formation of a carbocation. labxchange.org In the second step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond. labxchange.org The rate of the E1 reaction is dependent only on the concentration of the alkyl halide. labxchange.org E1 reactions are often in competition with S_N1 reactions and are favored by the use of a weak base and a polar protic solvent. libretexts.org Due to the instability of the primary carbocation, the E1 pathway is generally less likely for this compound under standard conditions. libretexts.org

| Feature | E1 Reaction | E2 Reaction |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Base | Weak base required | Strong base favored |

| Kinetics | Unimolecular | Bimolecular |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Solvent | Polar protic | Less important, can be polar aprotic |

Role as a Leaving Group in Organometallic and Cascade Reactions

The bromide in this compound serves as an effective leaving group, not only in classical substitution and elimination reactions but also in more complex transformations involving organometallic reagents and cascade sequences. In these reactions, the carbon-bromine bond is cleaved, often through oxidative addition to a low-valent transition metal center. nih.gov This initial activation step generates an organometallic intermediate that can then participate in a variety of subsequent bond-forming events.

For instance, in the context of cross-coupling reactions, the oxidative addition of the C-Br bond to a transition metal catalyst, such as palladium or nickel, is a crucial initiating step. nih.gov The resulting organometallic species can then undergo further reactions like transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds. The reactivity of the C-Br bond as a leaving group is fundamental to the success of these powerful synthetic methods.

Electrophilic Activation and Carbocation Formation

The carbon atom attached to the bromine in this compound is electrophilic due to the electronegativity of the bromine atom. This electrophilicity is the basis for its reactivity towards nucleophiles. The formation of a carbocation intermediate is a key step in S_N1 and E1 reactions. masterorganicchemistry.comlabxchange.org

The stability of the carbocation is a critical factor in determining the reaction pathway. masterorganicchemistry.com Primary carbocations are generally unstable. organic-chemistry.org However, the presence of the adjacent cyclopropyl group in this compound could potentially stabilize a developing positive charge through a phenomenon known as "cyclopropylcarbinyl cation" rearrangement, although this is more pronounced in systems where the carbocation is directly attached to the ring. The generation of carbocation intermediates can also be facilitated by the use of Lewis acids or under photoredox catalysis conditions, which can promote the heterolysis of the C-Br bond. nih.govlibretexts.org

Interplay and Remote Effects Between the Cyclopropyl and Bromide Functionalities

The cyclopropyl group and the bromide functionality in this compound, though separated by an ethyl bridge, can exert remote electronic effects on each other. The cyclopropyl group, with its unique hybrid orbitals having significant p-character, can act as an electron-donating group through conjugation. This electronic donation can influence the reactivity at the carbon-bromine bond. For instance, it could subtly affect the rate of reactions involving carbocation formation by stabilizing the transition state leading to the intermediate.

Catalytic Activation and Modulation of Reactivity

The reactivity of this compound can be significantly altered and controlled through the use of catalysts. Transition metals, in particular, play a pivotal role in activating the C-Br bond and directing the course of the reaction. sigmaaldrich.comrsc.orgprinceton.edu

Transition Metal Catalysis (e.g., Ni-catalyzed reductive ring opening)

Nickel catalysts are particularly effective in promoting reactions of alkyl halides. oaes.cc In the context of this compound, nickel catalysis can facilitate a variety of transformations. One notable reaction is the reductive ring-opening of the cyclopropyl group. beilstein-journals.org

Nickel-catalyzed reductive cross-coupling reactions, for example, often proceed through a mechanism involving the oxidative addition of the alkyl bromide to a Ni(0) species to form a Ni(II) intermediate. caltech.edu This intermediate can then undergo further steps. In the case of a cyclopropyl-containing substrate, the strain of the three-membered ring can make it susceptible to opening. Under reductive conditions, often employing a metal reductant like zinc or manganese, a nickel catalyst can promote the cleavage of a C-C bond within the cyclopropyl ring. beilstein-journals.orgorganic-chemistry.org This process can lead to the formation of a linear alkyl chain, effectively transforming the cyclic moiety into an acyclic one. The regioselectivity of the ring-opening can often be controlled by the nature of the ligand on the nickel catalyst and the reaction conditions. beilstein-journals.org Such catalytic strategies offer a powerful tool for skeletal rearrangements and the synthesis of complex molecular architectures from readily available starting materials. rsc.org

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of organic synthesis, utilizing electron-pair accepting species to activate substrates towards a variety of transformations. wikipedia.org In the context of this compound, a Lewis acid would coordinate to the bromine atom, polarizing the carbon-bromine bond. This polarization enhances the leaving group ability of the bromide, facilitating either heterolytic cleavage to form a carbocationic intermediate or promoting a radical pathway.

The mechanism often involves the formation of an adduct between the Lewis acid and the halogen, which weakens the C-Br bond. wikipedia.org For instance, strong Lewis acids such as aluminum bromide (Al₂Br₆) and aluminum chloride (Al₂Cl₆) are known to catalyze reactions like Friedel-Crafts alkylations and isomerizations by generating carbocationic species. acs.org Alternatively, certain Lewis acids, like zirconium(IV) chloride (ZrCl₄), have been shown to catalyze benzylic brominations through a radical generation pathway, a process that can be initiated by light. nih.gov This dual potential for ionic and radical pathways makes the choice of Lewis acid and reaction conditions critical in directing the reactivity of substrates like this compound. The Lewis acid can also play a role in mitigating product inhibition by abstracting the bromide byproduct from the active catalyst, thereby improving catalytic turnover. rsc.org

Table 1: Examples of Lewis Acids and Their Roles in Related Reactions

| Lewis Acid | Typical Application/Role | Mechanism | Reference(s) |

|---|---|---|---|

| AlCl₃, SnCl₄, BF₃ | Friedel-Crafts reactions, Diels-Alder | Heterolytic bond cleavage, LUMO lowering | wikipedia.org |

| ZrCl₄ | Benzylic bromination with DBDMH | Radical generation | nih.gov |

Supramolecular Catalysis (e.g., β-cyclodextrin host-guest interactions)

Supramolecular catalysis leverages non-covalent interactions to assemble a catalyst system that can mimic the efficiency and selectivity of natural enzymes. researchgate.net A prominent example is the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov β-cyclodextrin, composed of seven glucose units, is particularly well-suited for encapsulating aromatic molecules.

For a substrate like this compound, the hydrophobic phenyl and cyclopropyl moieties would be expected to form a stable host-guest inclusion complex with the β-cyclodextrin cavity in an aqueous medium. nih.govbeilstein-journals.org This encapsulation can achieve several catalytic effects: it can increase the effective concentration of the substrate, shield it from the bulk solvent, and bring it into close proximity with a co-catalyst or reactive species. researchgate.net Research on similar systems has demonstrated that such host-guest complexation can significantly accelerate reactions involving alkyl halides. nih.govwiley-vch.de The binding affinity of a guest molecule to the cyclodextrin (B1172386) cavity is a key parameter, often quantified by the binding constant (Kc).

Table 2: Binding Constants for Host-Guest Complexes with β-Cyclodextrin Derivatives

| Guest Molecule | Host Molecule | Binding Constant (Kc, M⁻¹) | Significance | Reference |

|---|---|---|---|---|

| Caffeic acid phenethyl ester (CAPE) | β-Cyclodextrin | 2204.8 | Strong binding, suitable for increasing solubility and stability | nih.gov |

| Caffeic acid phenethyl ester (CAPE) | Hydroxypropyl-β-cyclodextrin | 3468.2 | Enhanced binding compared to native β-cyclodextrin | nih.gov |

The formation of the inclusion complex alters the chemical environment of the this compound, which can lead to enhanced reaction rates and altered product selectivities compared to the reaction in bulk solution.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) represents a fundamental activation mechanism where both a proton and an electron are transferred in a single kinetic step or in rapid succession. acs.orgdiva-portal.org This process is crucial in a vast array of chemical and biological systems as it provides a lower-energy pathway for redox reactions by avoiding the formation of high-energy charged intermediates like radical cations or anions. acs.org For an alkyl halide such as this compound, PCET can serve as a non-traditional method for homolytic C-Br bond cleavage, generating a carbon-centered radical. acs.orgrsc.org

There are three primary PCET pathways: annualreviews.org

Stepwise Electron-Then-Proton Transfer (ETPT): An initial electron transfer is followed by a proton transfer.

Stepwise Proton-Then-Electron Transfer (PTET): An initial proton transfer is followed by an electron transfer.

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred simultaneously in a single elementary step.

The concerted pathway is often the most efficient as it bypasses the high-energy intermediates associated with the stepwise mechanisms. acs.org The application of PCET to the reduction of alkyl halides has been explored, demonstrating its utility in generating alkyl radicals under mild conditions. rsc.orgresearchgate.net While specific studies on this compound are not prevalent, the principles of PCET are broadly applicable and suggest a potential route for its activation in the presence of a suitable photocatalyst or electrochemical setup, a proton donor/acceptor, and an electron donor/acceptor.

Table 3: Mechanistic Pathways in Proton-Coupled Electron Transfer (PCET)

| Pathway | Description | Intermediate(s) |

|---|---|---|

| ETPT | Electron transfer followed by proton transfer | Radical anion |

| PTET | Proton transfer followed by electron transfer | Protonated species |

Detailed Mechanistic Pathways of Reactions Involving this compound

Identification of Key Intermediates (e.g., phenonium ions, radical species)

The reactions of this compound can be expected to proceed through distinct mechanistic pathways, each characterized by specific reactive intermediates. The structure of the substrate, with a phenyl group β to the leaving group, strongly suggests the potential for anchimeric assistance (neighboring group participation).

Phenonium Ion Intermediates: In polar, nucleophilic solvents, the solvolysis of 2-phenylethyl derivatives is well-documented to proceed via a bridged, symmetrical phenonium ion intermediate. nih.govkoreascience.kr This pathway arises from the participation of the π-electrons of the phenyl ring in displacing the bromide leaving group. Seminal studies using 14C-labeled 2-phenylethyl tosylates provided definitive proof for this mechanism, showing that the label becomes scrambled between the α and β carbons in the product, which is only possible through a symmetrical intermediate. cdnsciencepub.comresearchgate.net The extent of this rearrangement is highly dependent on the solvent, indicating a competition between the solvent-assisted pathway (SN2) and the phenyl-assisted pathway (via the phenonium ion). researchgate.net Gas-phase studies have also confirmed the thermodynamic stability of the phenonium ion. oup.com

Table 4: Rearrangement in the Solvolysis of 2-Phenylethyl-1-¹⁴C-p-toluenesulphonate

| Solvent | % Rearrangement | Implied Mechanism | Reference |

|---|---|---|---|

| Absolute Ethanol (B145695) | 0.3% | Predominantly direct nucleophilic substitution | researchgate.net |

| Glacial Acetic Acid | 5.5% | Minor phenyl participation | researchgate.net |

| 90% Formic Acid | 40% | Significant phenyl participation | researchgate.net |

Radical Intermediates: The presence of the cyclopropyl group introduces the possibility of a radical-mediated pathway. The cyclopropylmethyl radical is a well-known "radical clock" because it undergoes a characteristic and very rapid ring-opening rearrangement to the but-3-enyl radical. psu.eduucl.ac.uk Therefore, if a reaction of this compound were to proceed through a radical intermediate (the 2-cyclopropylphenethyl radical), the detection of ring-opened products would serve as strong evidence for this mechanism. nih.gov Such radical intermediates could be generated through single-electron transfer (SET) from a photocatalyst or an electrochemical source. rsc.orgnih.gov

Stereochemical Outcomes and Diastereoconvergence

The stereochemical outcome of a reaction provides deep insight into its mechanism. For reactions involving this compound, the nature of the intermediates discussed above would dictate the stereochemistry of the products.

If the reaction proceeds through a classic SN1 mechanism involving a free, planar carbocation, racemization would be expected. masterorganicchemistry.com However, the involvement of a bridged phenonium ion intermediate complicates this picture. Reactions proceeding via a phenonium ion often occur through an ion-pair, and the stereochemical outcome can be influenced by the "front-side" attack of a nucleophile, leading to retention of configuration, or attack on the opposite carbon, leading to a rearranged product. nih.govoup.com Studies on the phenolysis of chiral 1-phenylethyl systems have shown that the stereochemistry (net retention vs. inversion) is highly dependent on the nature of the leaving group, providing strong support for an ion-pair mechanism rather than a fully dissociated carbocation. oup.com

Table 5: Stereochemical Outcome of Phenolysis of Optically Active 1-Phenylethyl Systems

| Leaving Group | Stereochemical Outcome of Ether Product | Reference |

|---|---|---|

| Chloride, Bromide | Net Retention | oup.com |

| 3,5-Dinitrobenzoate, Tosylate | Net Retention | oup.com |

Diastereoconvergence: In cases where this compound might possess an additional stereocenter, the concept of diastereoconvergence becomes relevant. A diastereoconvergent reaction is one in which a mixture of diastereomeric starting materials is converted to a single diastereomeric product. This is typically achieved using a chiral catalyst or reagent that controls the stereochemistry of the reaction, regardless of the starting stereoisomer. For instance, the SnBr₄-catalyzed Friedel-Crafts alkylation of a diastereomeric mixture of alcohols has been shown to produce a single diastereomer in high selectivity. researchgate.net This principle could be applied to reactions of this compound, where a chiral Lewis acid or a supramolecular host could potentially control the approach of a nucleophile to an intermediate, leading to a single, desired stereochemical outcome from a mixture of starting diastereomers.

Applications of 2 Cyclopropylphenethyl Bromide in Advanced Organic Synthesis

Role as a Key Building Block for Complex Chemical Structures

The intrinsic structure of 2-Cyclopropylphenethyl bromide makes it a valuable synthon, or building block, for assembling more complex molecular architectures. organic-chemistry.org The phenethyl backbone is a common feature in many biologically active compounds and natural products. The presence of the cyclopropyl (B3062369) ring introduces a degree of conformational rigidity and a unique three-dimensional character that can be desirable in medicinal chemistry for optimizing binding interactions with biological targets. The reactive bromide handle serves as the primary point for synthetic elaboration, allowing this entire cyclopropyl-substituted phenethyl unit to be incorporated into larger, more intricate structures.

Precursor for Highly Functionalized Phenethyl Derivatives

The true synthetic utility of this compound lies in its capacity to serve as a precursor for a diverse array of more functionalized molecules. This is primarily achieved through reactions that form new carbon-carbon bonds or introduce other functional groups at the position of the bromine atom.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of molecular skeletons. byjus.com this compound is an excellent substrate for several classes of these reactions.

Grignard Reagents: By reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), the corresponding Grignard reagent, (2-cyclopropylphenethyl)magnesium bromide, can be prepared. chemguide.co.uklibretexts.orgsigmaaldrich.com This organomagnesium compound is a potent nucleophile and can react with a wide variety of electrophiles to form new C-C bonds. masterorganicchemistry.comwikipedia.org For instance, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. libretexts.org Reaction with carbon dioxide, followed by an acidic workup, would produce a carboxylic acid. wikipedia.org

Interactive Table 1: Potential Grignard Reactions with (2-Cyclopropylphenethyl)magnesium bromide

| Electrophile | Reagent Class | Product Structure (after workup) | Product Class |

| Formaldehyde | Aldehyde | 3-(2-Cyclopropylphenyl)propan-1-ol | Primary Alcohol |

| Acetaldehyde | Aldehyde | 4-(2-Cyclopropylphenyl)butan-2-ol | Secondary Alcohol |

| Acetone | Ketone | 4-(2-Cyclopropylphenyl)-2-methylbutan-2-ol | Tertiary Alcohol |

| Carbon Dioxide | Gas/Electrophile | 3-(2-Cyclopropylphenyl)propanoic acid | Carboxylic Acid |

| Ethylene Oxide | Epoxide | 4-(2-Cyclopropylphenyl)butan-1-ol | Primary Alcohol |

Cross-Coupling Reactions: Palladium- and nickel-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds, particularly between sp2 and sp3 hybridized carbon atoms. mdpi.comlibretexts.orgyoutube.com this compound, as an alkyl halide, can act as the electrophilic partner in these transformations. byjus.com In reactions like the Suzuki coupling (with boronic acids), Negishi coupling (with organozinc reagents), or Kumada coupling (with other Grignard reagents), the bromide would be replaced by an aryl, vinyl, or other alkyl group, effectively joining the 2-cyclopropylphenethyl moiety to another organic fragment. byjus.commdpi.com The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions. byjus.com

Interactive Table 2: Potential Cross-Coupling Reactions of this compound

| Coupling Partner | Reaction Name | Catalyst System (Example) | Product Class |

| Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Base | Arylated Phenethane |

| Alkylzinc chloride | Negishi Coupling | Pd(dppf)Cl₂, Ni(acac)₂ | Alkylated Phenethane |

| Vinyltributyltin | Stille Coupling | Pd(PPh₃)₄ | Alkenylated Phenethane |

| Phenylmagnesium bromide | Kumada Coupling | NiCl₂(dppp) | Arylated Phenethane |

Beyond C-C bond formation, the bromide of this compound can be readily displaced by a wide range of nucleophiles in S_N2 reactions to introduce other heteroatom-based functional groups. thermofisher.com This strategic derivatization allows for the synthesis of a library of compounds from a single precursor, each with distinct chemical properties. For example, reaction with sodium azide (B81097) would yield an azide, which can be further reduced to a primary amine. Amines, thiols, and alkoxides can also serve as nucleophiles to generate the corresponding substituted products. kaskaden-reaktionen.de This versatility is critical for creating analogs in drug discovery programs or for installing handles for further chemical modification.

Interactive Table 3: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Functional Group |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

| Acetate | Sodium Acetate (NaOAc) | Ester (-OAc) |

Utility in Cascade and Rearrangement Processes for Skeletal Diversity

The strained cyclopropyl group within the molecule offers unique opportunities for cascade and rearrangement reactions, which can rapidly build molecular complexity from a simple starting material. nih.gov Under certain conditions, particularly those involving the formation of a carbocation intermediate at the carbon bearing the leaving group, the cyclopropyl ring can undergo ring-opening. This process relieves ring strain and can initiate a cascade of bond-forming events. researchgate.netwiley-vch.de For example, a Lewis acid could promote the departure of the bromide, leading to a carbocation that induces the cyclopropane (B1198618) to open, forming a new carbocation that can be trapped by a nucleophile or participate in further cyclizations. wiley-vch.de

Furthermore, the phenethyl system itself can be prone to Wagner-Meerwein type rearrangements. masterorganicchemistry.commsu.edunih.gov If a carbocation is formed, a 1,2-hydride or even a 1,2-aryl shift could occur if it leads to a more stable carbocationic intermediate. msu.edunih.gov The interplay between potential cyclopropyl ring-opening and classical carbocation rearrangements could lead to a diverse range of molecular skeletons from a single precursor, depending on the specific reaction conditions. nih.gov

Contributions to Stereoselective Transformations

Introducing chirality in a controlled manner is a central goal of modern synthesis. This compound offers potential for stereoselective transformations. For example, if a chiral catalyst or reagent is used, the nucleophilic substitution of the bromide could proceed with stereocontrol, leading to a specific enantiomer of the product. rsc.org Similarly, in cross-coupling reactions, the use of chiral ligands on the metal catalyst can influence the stereochemical outcome of reactions that create a new stereocenter. clockss.org The synthesis of enantiomerically pure analogues of biologically active compounds is often crucial for their efficacy and safety, and this starting material provides a substrate where such stereocontrol could be exerted. rsc.org

Reagent for Mechanistic Elucidation in Broader Organic Reactions

Beyond its synthetic applications, the 2-cyclopropylphenethyl moiety can be a powerful tool for elucidating the mechanisms of organic reactions. The cyclopropyl group is a well-known "radical clock." If a reaction is suspected to proceed through a radical intermediate at the adjacent carbon, the cyclopropyl ring is likely to undergo a very rapid and irreversible ring-opening. The rate of this ring-opening is known, so by observing whether the cyclopropane ring remains intact or opens, chemists can determine the lifetime of the radical intermediate and confirm or refute a radical pathway.

Similarly, the cyclopropylcarbinyl system is highly sensitive to the formation of a positive charge. The development of a carbocation adjacent to the cyclopropyl ring often leads to a rapid rearrangement to a more stable homoallyl or cyclobutyl cation. Therefore, this compound can act as a mechanistic probe to detect the presence of carbocationic intermediates in substitution or elimination reactions.

Computational Chemistry and Theoretical Studies on 2 Cyclopropylphenethyl Bromide

Molecular Structure and Conformational Analysis

The three-dimensional structure and conformational flexibility of 2-cyclopropylphenethyl bromide are dictated by the interplay of steric and electronic effects originating from its constituent functional groups. Computational methods like Density Functional Theory (DFT) are instrumental in mapping these properties.

The primary sources of conformational isomerism in this compound are the rotations around the single bonds of the ethyl bridge and the bond connecting the ethyl group to the aromatic ring. The key dihedral angles define the spatial arrangement of the bromide atom relative to the cyclopropylphenyl moiety.

Theoretical calculations would identify several low-energy equilibrium geometries. These conformers would differ primarily in the torsion angle of the C(aryl)-C(α)-C(β)-Br chain, leading to distinct gauche and anti arrangements. The presence of the bulky cyclopropyl (B3062369) group at the ortho position introduces significant steric hindrance that would disfavor certain conformations, leading to a more complex rotational energy profile compared to unsubstituted phenethyl bromide.

A potential energy surface (PES) scan, performed computationally by systematically rotating key dihedral angles, reveals the conformational landscape of the molecule. This landscape is characterized by energy minima, corresponding to stable conformers, and saddle points, which are the transition states between them.

The global minimum would represent the most stable conformation, balancing steric repulsion and favorable electronic interactions. For this compound, steric clash between the bromoethyl side chain and the ortho-cyclopropyl group is a major determinant of the landscape. The energy differences between these minima are typically on the order of a few kcal/mol. The rotational barriers between conformers, representing the energy required to transition from one stable form to another, can also be quantified.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table is illustrative, representing typical data obtained from DFT calculations. The values are based on principles of conformational analysis for similar ortho-substituted aromatic compounds.

| Conformer | Dihedral Angle (Cortho-Caryl-Cα-Cβ) | Dihedral Angle (Caryl-Cα-Cβ-Br) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~120° | ~65° (gauche) | 0.00 |

| B | ~120° | ~180° (anti) | 1.5 |

| C | ~-60° | ~70° (gauche) | 2.1 |

Steric Influence : As a bulky substituent in the ortho position, the cyclopropyl ring imposes significant spatial restrictions on the adjacent phenethyl side chain. This steric hindrance limits the range of accessible rotational conformations, raising the energy of geometries where the side chain eclipses the cyclopropyl group.

Electronic Influence : The cyclopropane (B1198618) ring possesses unique electronic properties, with its C-C bonds having significant p-character. wiley.com This allows it to engage in conjugation with adjacent π-systems, such as the phenyl ring. wiley.comnih.gov This conjugative interaction is geometrically dependent and is maximized when the plane of the cyclopropyl ring is oriented in a "bisected" conformation relative to the plane of the aromatic ring. nih.gov This electronic preference for a specific orientation further restricts the conformational freedom of the molecule and can influence bond lengths within the cyclopropane ring itself. nih.gov Studies on related molecules have shown that the cyclopropyl group can significantly alter the conformational preferences of adjacent functionalities. nih.gov

Electronic Structure and Bonding Characteristics

The electronic properties of a molecule are fundamental to its reactivity and can be effectively described by computational models. Frontier Molecular Orbital (FMO) theory and the analysis of charge distribution provide key insights.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary participants in chemical reactions. youtube.comwikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital delocalized across the cyclopropyl-substituted benzene (B151609) ring. The cyclopropyl group, through its conjugative ability, acts as an electron-donating group, which would raise the energy of the HOMO relative to unsubstituted phenethyl bromide. The LUMO is anticipated to be a σ* antibonding orbital localized primarily along the C-Br bond, given the electronegativity of bromine. An electron transfer into this orbital would lead to the cleavage of the C-Br bond. Substituents are known to modulate HOMO-LUMO energies and thus fine-tune reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies Calculated via DFT

This table provides representative values for a molecule like this compound, illustrating typical outputs from quantum chemical calculations. Absolute values vary with the level of theory and basis set used.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.15 | π-orbital on the cyclopropyl-phenyl system |

| LUMO | -0.78 | σ*-orbital localized on the C-Br bond |

| HOMO-LUMO Gap | 8.37 | Indicator of kinetic stability |

The distribution of electron density within this compound is non-uniform due to the differing electronegativities of its constituent atoms. Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges, revealing the polar nature of specific bonds. researchgate.net The C-Br bond is highly polarized, with a significant partial positive charge (δ+) on the benzylic carbon and a partial negative charge (δ-) on the bromine atom.

This charge distribution can be visualized with a Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the electrostatic potential on the electron density surface of the molecule.

Negative Potential (Red/Yellow) : Regions of high electron density, indicating sites susceptible to electrophilic attack. In this molecule, this would be concentrated around the electronegative bromine atom and the π-electron cloud of the aromatic ring.

Positive Potential (Blue) : Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. This would be found around the hydrogen atoms and the carbon atom attached to the bromine.

This detailed picture of charge distribution is critical for predicting intermolecular interactions and the molecule's reactive behavior.

An extensive search for scholarly articles and research data specifically focused on the computational and theoretical chemistry of This compound has revealed a significant lack of published studies. As a result, detailed, scientifically validated information required to populate the requested sections and subsections of the article is not available in the public domain.

The highly specific nature of the query—encompassing Bond Critical Point Analysis, transition state characterization, reaction coordinate mapping, activation barrier calculations, and theoretical predictions of selectivity for this particular compound—requires dedicated computational research that does not appear to have been conducted or published.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without fabricating data, which would violate the core principles of scientific accuracy.

Should published research on the computational chemistry of this compound become available in the future, an article based on the requested outline could be constructed.

Advanced Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the use of one- and two-dimensional experiments, a detailed picture of the molecule's structure can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of 2-cyclopropylphenethyl bromide provide foundational information about the electronic environment of each proton and carbon atom. The chemical shifts (δ) are influenced by factors such as electronegativity, steric effects, and magnetic anisotropy. organicchemistrydata.org

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, ethyl, and cyclopropyl (B3062369) protons. The aromatic protons will typically appear in the downfield region (δ 6.0-9.5 ppm). pdx.edu The protons of the ethyl chain adjacent to the bromine atom (the methylene (B1212753) group) will be deshielded and appear further downfield than the methylene group adjacent to the cyclopropyl ring. youtube.com The cyclopropyl protons are characteristically found in the upfield region of the spectrum, often below 1.0 ppm, due to the unique shielding effects of the strained ring system.

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. bhu.ac.in Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts for carbon atoms are generally observed over a much wider range (0-220 ppm) than for protons. bhu.ac.in The aromatic carbons will resonate in the typical range for benzene (B151609) derivatives, while the sp³ hybridized carbons of the ethyl chain and cyclopropyl ring will appear at higher field. The carbon attached to the electronegative bromine atom will be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.0 - 9.5 | 120 - 140 |

| Benzylic CH₂ | 2.5 - 3.5 | 30 - 45 |

| CH₂-Br | 3.0 - 4.0 | 30 - 40 |

| Cyclopropyl CH | 0.5 - 1.5 | 5 - 20 |

| Cyclopropyl CH₂ | 0.2 - 1.0 | 0 - 10 |

Note: These are estimated ranges and actual values can vary based on solvent and experimental conditions. sigmaaldrich.com

Two-Dimensional NMR Experiments

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing definitive evidence for structural connectivity and spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the benzylic protons and the protons on the adjacent carbon of the ethyl chain, as well as between the protons on the ethyl chain and the methine proton of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. wikipedia.org It is invaluable for assigning the resonances in both the ¹H and ¹³C spectra. For instance, the upfield proton signals of the cyclopropyl group would show a direct correlation to the corresponding upfield carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ustc.edu.cn This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show correlations between the benzylic protons and the aromatic carbons, as well as the carbons of the ethyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This experiment can provide information about the conformation and stereochemistry of the molecule.

Advanced NMR Techniques

Further structural refinement can be achieved using advanced NMR techniques. nptel.ac.in Pulsed-field gradients are employed in many modern 2D experiments to improve data quality by reducing artifacts. Solvent suppression techniques are essential when working with protonated solvents to eliminate the large solvent signal that can obscure the signals of interest. The use of high magnetic fields enhances both sensitivity and resolution, which is particularly beneficial for resolving complex spin systems and observing subtle coupling interactions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)